2,4,6-Tris(3-(pyridin-3-yl)phenyl)-1,3,5-triazine
Overview
Description
2,4,6-Tris(3-(pyridin-3-yl)phenyl)-1,3,5-triazine is a complex organic compound characterized by its triazine core substituted with three pyridin-3-ylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(3-(pyridin-3-yl)phenyl)-1,3,5-triazine typically involves the cyclotrimerization of nitriles or the reaction of cyanuric chloride with appropriate aromatic amines. One common method includes the reaction of cyanuric chloride with 3-(pyridin-3-yl)aniline under controlled conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tris(3-(pyridin-3-yl)phenyl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2,4,6-Tris(3-(pyridin-3-yl)phenyl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complex structures with metals, which can be utilized in catalysis and materials science.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for drug design and development, particularly in targeting specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Mechanism of Action
The mechanism by which 2,4,6-Tris(3-(pyridin-3-yl)phenyl)-1,3,5-triazine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazine core and pyridinyl groups allow for strong binding to metal ions and biological macromolecules, facilitating various catalytic and inhibitory activities. The compound can modulate pathways involved in cell signaling, leading to its potential therapeutic effects.
Comparison with Similar Compounds
2,4,6-Tris(4-(pyridin-4-yl)phenyl)-1,3,5-triazine: Similar structure but with pyridin-4-yl groups, leading to different electronic properties.
2,4,6-Tris(2-(pyridin-2-yl)phenyl)-1,3,5-triazine: Contains pyridin-2-yl groups, which can affect its reactivity and binding affinity.
Uniqueness: 2,4,6-Tris(3-(pyridin-3-yl)phenyl)-1,3,5-triazine is unique due to the specific positioning of the pyridin-3-yl groups, which influence its electronic distribution and reactivity. This makes it particularly suitable for applications requiring precise control over molecular interactions and electronic properties.
Properties
IUPAC Name |
2,4,6-tris(3-pyridin-3-ylphenyl)-1,3,5-triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24N6/c1-7-25(31-13-4-16-37-22-31)19-28(10-1)34-40-35(29-11-2-8-26(20-29)32-14-5-17-38-23-32)42-36(41-34)30-12-3-9-27(21-30)33-15-6-18-39-24-33/h1-24H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDZYOMKTHKKLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=NC(=N2)C3=CC=CC(=C3)C4=CN=CC=C4)C5=CC=CC(=C5)C6=CN=CC=C6)C7=CN=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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